

# CCT020312: A Deep Dive into its Chemical Properties and Therapeutic Potential

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## Compound of Interest

Compound Name: CCT020312

Cat. No.: B1668744

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## Abstract

**CCT020312** is a selective small molecule activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a critical component of the unfolded protein response (UPR). This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and therapeutic implications of **CCT020312**. It consolidates key in vitro and in vivo data, details experimental methodologies, and visualizes the compound's engagement with cellular signaling pathways. The information presented herein is intended to support further research and development of **CCT020312** as a potential therapeutic agent.

## Introduction

**CCT020312** has emerged as a valuable chemical tool for selectively activating the PERK signaling pathway, a crucial cellular stress response mechanism.<sup>[1]</sup> The unfolded protein response is a key regulator of cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders.<sup>[2][3]</sup> **CCT020312**'s ability to selectively modulate this pathway has positioned it as a compound of interest for therapeutic intervention. This document synthesizes the current understanding of **CCT020312**'s chemical and biological properties.

## Chemical Properties

Property	Value	Reference
IUPAC Name	1-(4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-4-oxobutyl)-3,3-diethylurea	
Molecular Formula	C31H30Br2N4O2	[4]
Molecular Weight	650.40 g/mol	[4][5]
CAS Number	324759-76-4	[4][5]
Appearance	Yellow-white solid	
Solubility	DMSO: 50 mg/mL	
Purity	≥98% (HPLC)	

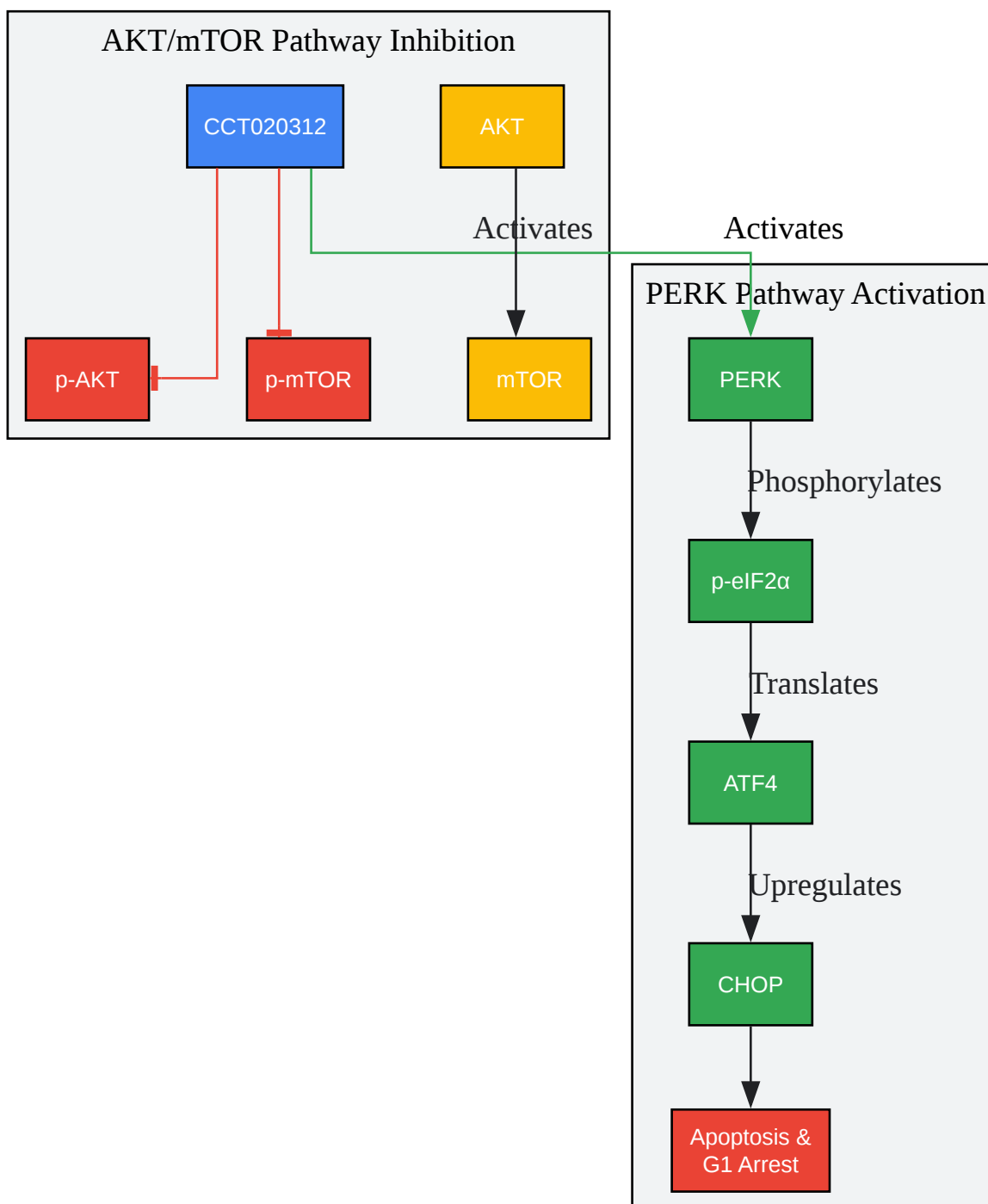
## Mechanism of Action

**CCT020312** functions as a selective activator of PERK (also known as EIF2AK3).<sup>[5][6]</sup> Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).<sup>[1][6]</sup> This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the load of unfolded proteins in the endoplasmic reticulum.<sup>[1]</sup> However, it selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4).<sup>[7][8]</sup> ATF4, in turn, upregulates the expression of genes involved in stress adaptation and apoptosis, including C/EBP homologous protein (CHOP).<sup>[7][8][9]</sup>

Prolonged activation of the PERK/eIF2α/ATF4/CHOP pathway by **CCT020312** can lead to cell cycle arrest and apoptosis, which is the basis for its anti-cancer activity.<sup>[7][8][9]</sup> Notably, **CCT020312** selectively activates the PERK branch of the UPR without inducing a full ER stress response.<sup>[1][10]</sup>

## Signaling Pathways

The primary signaling cascade initiated by **CCT020312** is the PERK pathway. Additionally, **CCT020312** has been shown to inhibit the AKT/mTOR signaling pathway in cancer cells.<sup>[7][8]</sup>



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Caption: **CCT020312** activates the PERK pathway and inhibits AKT/mTOR signaling.

## In Vitro and In Vivo Activity

## In Vitro Data

**CCT020312** has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Parameter	Cell Line(s)	Value	Effect	Reference(s)
EC50 (PERK Activation)	-	5.1 $\mu$ M	Activation of PERK	<a href="#">[5]</a> <a href="#">[11]</a>
IC50 (pRB Phosphorylation)	HT29	4.2 $\mu$ M	Inhibition of Retinoblastoma protein phosphorylation	
GI50 (Cell Proliferation)	HT29	3.1 $\mu$ M	Inhibition of cell growth	
Concentration Range	HT29	1.8 - 6.1 $\mu$ M	Concentration-dependent loss of P-S608-pRB signal	<a href="#">[1]</a> <a href="#">[6]</a>
Concentration	MDA-MB-453, CAL-148	4, 6, 8 $\mu$ M	Inhibition of colony formation	<a href="#">[7]</a>
Concentration	HT29, HCT116	4.2 - 5.7 $\mu$ M	Half-maximal reduction of pRB phosphorylation	<a href="#">[1]</a>

## In Vivo Data

Animal studies have shown the anti-tumor efficacy of **CCT020312**.

Animal Model	Dosage	Effect	Reference(s)
MDA-MB-453 Orthotopic Xenograft Mouse Model	24 mg/kg	Inhibited tumor growth	[7]
P301S Tau Transgenic Mice	2 mg/kg (i.p., daily for 6 weeks)	Improved performance in Morris water maze	[4][12]
Wildtype Mice	1-5 mg/kg (i.p., daily for 3 days)	Increased levels of phosphorylated PERK and NRF2 in brain homogenates	[4][6]

## Experimental Protocols

### Cell Viability and Proliferation Assays

- CCK-8 Assay: Triple-negative breast cancer (TNBC) cell lines (MDA-MB-453 and CAL-148) were treated with varying doses of **CCT020312** for 24 or 48 hours. Cell viability was subsequently measured using a Cell Counting Kit-8 (CCK-8).[7]
- Colony Formation Assay: CAL-148 cells were treated with **CCT020312** at concentrations of 4, 6, and 8  $\mu$ M to assess the compound's effect on colony formation capacity in a dose-dependent manner.[7]
- Real-Time Cell Analysis: The growth curves of MDA-MB-453 and CAL-148 cells were dynamically monitored using a real-time cell analysis system following treatment with **CCT020312** to evaluate its impact on cell proliferation over time.[7]

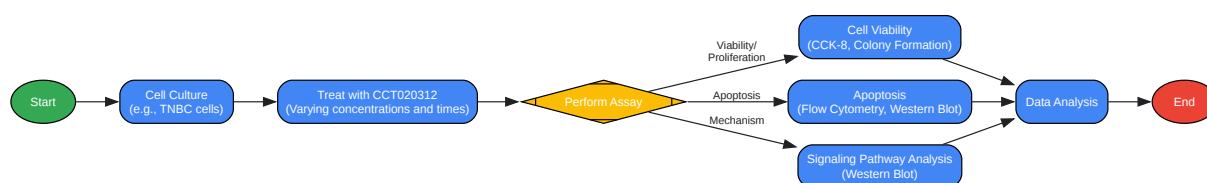
### Apoptosis Assays

- Flow Cytometry: MDA-MB-453 and CAL-148 cells were treated with different concentrations of **CCT020312** for 24 hours. Apoptosis was then detected and quantified using an Annexin V/fluorescein isothiocyanate (FITC) apoptosis detection kit and flow cytometry.[7]
- Western Blotting for Apoptosis Markers: Following treatment with **CCT020312**, protein levels of cleaved PARP, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic) were measured by Western

blotting to confirm the induction of apoptosis.[6][7]

## Western Blotting for Signaling Pathway Analysis

Total proteins from cell or tissue lysates were extracted using RIPA lysis buffer. Protein concentrations were determined using the Enhanced BCA Protein Assay Kit. Equal amounts of protein were separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies against key proteins in the PERK and AKT/mTOR pathways (e.g., PERK, p-PERK, eIF2 $\alpha$ , p-eIF2 $\alpha$ , ATF4, CHOP, AKT, p-AKT, mTOR, p-mTOR).[7]



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Caption: A typical experimental workflow for evaluating **CCT020312** in vitro.

## Therapeutic Implications

### Oncology

**CCT020312** has demonstrated significant anti-cancer effects in various models, including triple-negative breast cancer, prostate cancer, and colorectal cancer.[3][7][9] Its mechanism of inducing G1 phase cell cycle arrest and apoptosis through the PERK pathway makes it a promising candidate for cancer therapy.[7][8][9] Furthermore, **CCT020312** can sensitize cancer cells to conventional chemotherapeutic agents like paclitaxel, suggesting its potential use in combination therapies.[1][3]

### Neuroprotection

Emerging evidence suggests a neuroprotective role for **CCT020312**. In models of tauopathy, PERK activation by **CCT020312** has been shown to reduce tau phosphorylation and improve

neuronal viability.[13] It has also shown promise in models of acute ischemic stroke by enhancing neuronal survival.[10]

## Conclusion

**CCT020312** is a potent and selective activator of the PERK signaling pathway with demonstrated anti-cancer and potential neuroprotective properties. Its well-defined mechanism of action and efficacy in preclinical models warrant further investigation for its clinical translation. This guide provides a foundational understanding of **CCT020312** for researchers and drug developers aiming to explore its therapeutic potential.

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